Enterocin

Description

Historical Context and Discovery of Enterocins as Bacteriocins

The study of antimicrobial substances produced by bacteria dates back to the early 20th century with the discovery of colicins by André Gratia in 1925. wikipedia.org These proteinaceous toxins, known as bacteriocins, are produced by bacteria to inhibit the growth of closely related bacterial strains. wikipedia.org Enterocins are a specific group of bacteriocins produced by bacteria of the genus Enterococcus, which were historically classified as group D streptococci until the 1980s. oup.com The term "enterocin" is used to specifically denote bacteriocins originating from these lactic acid bacteria (LAB). oup.comresearchgate.net Interest in these compounds has been largely driven by their activity against significant foodborne pathogens. oup.com

Academic Significance of Enterocins within Antimicrobial Peptide Research

Enterocins hold considerable academic significance as a model for studying ribosomally synthesized antimicrobial peptides. researchgate.netresearchgate.net Their diverse structures and mechanisms of action provide valuable insights into peptide-membrane interactions, protein engineering, and the development of novel antimicrobial agents. acs.orgresearchgate.net The genetic basis of their production, including the organization of biosynthetic gene clusters and regulatory systems, is a key area of research. mdpi.comresearchgate.net Furthermore, the emergence of antibiotic-resistant pathogens has intensified research into alternative antimicrobials like enterocins. nih.gov

Distinction and Scope of This compound (B1671362) Research within Lactic Acid Bacteria (LAB) Bacteriocins

While numerous lactic acid bacteria produce bacteriocins, enterocins exhibit several unique characteristics. oup.com Some enterocins, such as the cyclic bacteriocin (B1578144) AS-48, have unusual structures not commonly found in other LAB bacteriocins. oup.com Additionally, certain enterocins are synthesized without a leader peptide, a feature that distinguishes them from many other bacteriocins. oup.commdpi.com The scope of this compound research is broad, encompassing their isolation and characterization from diverse sources like traditional fermented foods, their application as biopreservatives, and their potential therapeutic uses. mdpi.comresearchgate.net

Overview of Major Research Areas in Enterocinology

The field of enterocinology is multifaceted, with several major areas of active investigation. These include:

Discovery and Characterization: Isolating new this compound-producing strains and characterizing the novel bacteriocins. mdpi.com

Genetics and Biosynthesis: Elucidating the genetic determinants and regulatory pathways involved in this compound production. mdpi.comresearchgate.net

Mechanism of Action: Investigating the molecular basis of their antimicrobial activity. mdpi.comresearchgate.net

Applications: Exploring their use in food preservation, veterinary medicine, and as potential alternatives to conventional antibiotics. mdpi.comnih.govmdpi.com

Bioengineering: Genetically modifying enterocins to enhance their activity, spectrum, or stability. researchgate.net

Properties

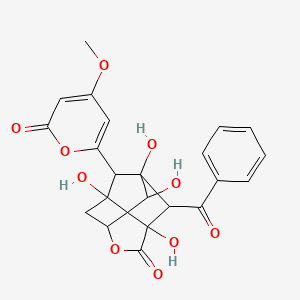

IUPAC Name |

2-benzoyl-1,3,8,10-tetrahydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O10/c1-30-11-7-12(31-14(23)8-11)16-20(27)9-13-18(25)21(16,28)17(22(20,29)19(26)32-13)15(24)10-5-3-2-4-6-10/h2-8,13,16-18,25,27-29H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTBBEXWJRAPJIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)OC(=C1)C2C3(CC4C(C2(C(C3(C(=O)O4)O)C(=O)C5=CC=CC=C5)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Classification and Structural Diversity of Enterocins

Ribosomally Synthesized Antimicrobial Peptides (AMPs)

Enterocins belong to the broad category of ribosomally synthesized antimicrobial peptides (AMPs), meaning they are produced by the ribosomal machinery of the bacterial cell. oup.comresearchgate.netmdpi.com Unlike many antibiotics that are synthesized by large, multifunctional enzyme complexes, the primary structure of an enterocin (B1671362) is encoded by a structural gene. nih.gov This pre-peptide then undergoes post-translational modifications to become a mature, active bacteriocin (B1578144). oup.comnih.gov These modifications can range from simple cleavage of a leader peptide to extensive enzymatic alterations that introduce unusual amino acids. oup.comnih.gov The genes responsible for this compound production, including the structural gene, modification enzymes, transport proteins, and immunity factors, are typically organized in a gene cluster. nih.gov

Comparative Analysis of this compound Classes

The different classes of enterocins exhibit significant diversity in their structure, mode of action, and genetic organization.

| Feature | Class IId (Other Linear, Non-Pediocin-Type) | Class III (Large, Heat-Labile) | Class IV (Lipid/Carbohydrate-Linked/Cyclic) |

| Structure | Linear peptides, diverse sequences. researchgate.netasm.org | Large proteins (>10 kDa), often with enzymatic domains. mdpi.comnih.gov | Complex molecules, often cyclic peptides or linked to lipids/carbohydrates. mdpi.comnih.gov |

| Post-translational Modification | Typically cleavage of a leader peptide (except for leaderless examples like L50). asm.orgmdpi.com Some, like this compound 96, are glycosylated. researchgate.net | Generally extensive, contributing to their large size and enzymatic function. researchgate.net | Head-to-tail cyclization is a key modification for cyclic enterocins. nih.gov |

| Mode of Action | Primarily membrane permeabilization through pore formation. igem.org | Becteriolytic activity through enzymatic degradation of the cell wall. researchgate.netnih.gov | Membrane permeabilization and pore formation. nih.gov |

| Heat Stability | Generally heat-stable. frontiersin.org | Heat-labile. nih.gov | High heat stability, especially for cyclic forms. researchgate.net |

| Examples | This compound B, this compound 96, this compound L50A/B, Hiracin JM79, Enterocins 7A/7B. unirioja.esigem.orgmdpi.comnih.gov | Enterolysin A. mdpi.comresearchgate.net | This compound AS-48. mdpi.com |

This comparative analysis highlights the remarkable adaptability and evolutionary divergence of enterocins. From the relatively simple linear structures of Class IId to the large, enzymatic machinery of Class III and the highly stable cyclic architecture of Class IV, enterocins represent a rich source of antimicrobial diversity with significant scientific and practical implications.

Producing Organisms and Ecological Context of Enterocin Production

PredominantEnterococcusSpecies as Enterocin (B1671362) Producers

Within the bacterial kingdom, species belonging to the genus Enterococcus are the most significant producers of a wide array of bacteriocins collectively termed enterocins. frontiersin.orgresearchgate.netnih.gov These bacteria are commonly isolated from a variety of environments, including the gastrointestinal tracts of both humans and animals, fermented food products, and dairy matrices. frontiersin.orgresearchgate.netmdpi.comfrontiersin.org The capacity to produce enterocins confers a notable competitive advantage to these strains within these complex and often resource-limited microbial ecosystems. mdpi.comnih.govmdpi.com

Enterococcus faeciumStrains and Associated Enterocins

Enterococcus faecium stands out as one of the most frequently encountered species among this compound producers, with a particular prevalence in the production of Class IIa bacteriocins, known for their pediocin-like characteristics. nih.govnih.gov Numerous strains of E. faecium have been isolated from a wide range of sources, including fermented meats, olives, dairy products, and even the vaginal microbiome, and have been demonstrated to produce various enterocins. nih.govnih.govnih.gov

Specific enterocins commonly associated with E. faecium strains include:

The table below summarizes some notable Enterococcus faecium strains and the enterocins they are known to produce:

| Enterococcus faecium Strain | Associated this compound(s) | Source |

|---|---|---|

| L50 | L50A, L50B, P, Q | Spanish dry-fermented sausages frontiersin.orgnih.gov |

| T136 | A, B | Not specified nih.gov |

| LCW 44 | L50A (N-formylated), L50B (N-formylated) | Raw camel milk frontiersin.org |

| P13 | P | Not specified (foodstuff or clinical) nih.govscielo.br |

| WHE 81 | Multiple bacteriocins | Not specified frontiersin.org |

| LM-2 | Multiple bacteriocins | Not specified frontiersin.org |

| MMRA | Multiple bacteriocins | Not specified frontiersin.org |

| NKR-5-3 | Multiple bacteriocins | Not specified frontiersin.org |

| CRL 35 | CRL35 | Not specified oup.com |

| INIA P545 | B, P | Breast-fed infants mdpi.com |

| P442 | A, B | Breast-fed infants mdpi.com |

| P445 | A, B | Breast-fed infants mdpi.com |

| P553 | P | Breast-fed infants mdpi.com |

| P554 | P | Breast-fed infants mdpi.com |

| P555 | P | Breast-fed infants mdpi.com |

| AL41 | M | Environmental isolate frontiersin.org |

| GGN7 | A, B, 3215.5 peptide | Raw milk (Tunisia) embrapa.br |

Enterococcus faecalisStrains and Associated Enterocins

Enterococcus faecalis is another prominent species within the Enterococcus genus recognized for its ability to produce a variety of enterocins. frontiersin.orgresearchgate.net Strains of E. faecalis have been isolated from diverse origins, including the gastrointestinal tracts of mammals, fermented foods, and clinical samples. frontiersin.orgnih.govnih.gov

Key enterocins associated with E. faecalis strains include:

The table below lists some characterized Enterococcus faecalis strains and their associated enterocins:

| Enterococcus faecalis Strain | Associated this compound(s) | Source |

|---|---|---|

| S-48 | AS-48 | Not specified frontiersin.org |

| A-48-32 | AS-48 | Not specified mdpi.com |

| OSY-RM6 | Thermolabile enterocins | Not specified frontiersin.org |

| L3A21M3 | Thermolabile enterocins | Not specified frontiersin.org |

| L3A21M8 | Thermolabile enterocins | Not specified frontiersin.org |

| 710C | 7A/B | Beef product nih.gov |

| RJ-11 | RJ-11 | Rice bran nih.gov |

| WHE 96 | 96 | Munster cheese nih.gov |

| BFE 1071 | 1071A, 1071B | Not specified (fecal and dairy) nih.govmdpi.com |

| 58 | A, P | Traditional Ukrainian dairy products |

| 888 | A | Traditional Ukrainian dairy products |

OtherEnterococcusSpecies and Emerging this compound Producers

Other Enterococcus species known for this compound production include:

The table below lists some other Enterococcus species and their associated enterocins:

| Enterococcus Species | Associated this compound(s) | Source |

|---|---|---|

| E. mundtii | Mundticin, Mundticin KS | Not specified oup.comnih.gov |

| E. avium | Enterocins | Not specified frontiersin.orgnih.govnih.gov |

| E. hirae | Enterocins | Not specified frontiersin.orgnih.govnih.gov |

| E. durans | Durancin TW-49M, Durancin GL, L50A, L50B, Durancin 61A, A | Various, including artisanal fermented milk frontiersin.orgfrontiersin.org |

Non-Enterococcal Producers of this compound-like Compounds

While the term "this compound" is predominantly associated with bacteriocins from Enterococcus species, some compounds with structural or functional similarities have been discovered in microorganisms outside this genus. Notably, certain Streptomyces species, which are marine actinomycetes, have been identified as producers of compounds referred to as enterocins. wikipedia.orgresearchgate.netsci-hub.se

Examples of non-enterococcal this compound producers include:

It is crucial to distinguish that the this compound produced by Streptomyces species is a polyketide with a chemical structure distinct from the peptide bacteriocins produced by Enterococcus species. wikipedia.orgontosight.ai

Ecological Role of this compound Production in Microbial Competition

The production of bacteriocins, including enterocins, is widely regarded as a crucial strategy enabling bacteria to compete effectively within their specific ecological niches. mdpi.comnih.govmdpi.comresearchgate.netrug.nl Enterocins exert antimicrobial activity against competing microorganisms, thereby providing the producing strain with a competitive advantage in the acquisition of limited nutrients and spatial resources. mdpi.comnih.govmdpi.comresearchgate.net

The spectrum of activity displayed by enterocins can vary, but they typically demonstrate efficacy against phylogenetically related species and, significantly, against Gram-positive pathogens such as Listeria monocytogenes and Staphylococcus aureus. frontiersin.orgresearchgate.netmdpi.commdpi.com This inhibitory capability can influence the composition and structure of microbial communities in environments where enterococci are prevalent, such as the intestinal tract or fermented food products. mdpi.comnih.gov Furthermore, the ability of some enterocins to induce cell lysis in target bacteria can lead to the release of intracellular components, which can then be utilized as nutrients by the this compound-producing strain. nih.gov

In the context of the mammalian gut, the production of bacteriocins by commensal bacteria can modulate niche competition and contribute to the maintenance of a stable and balanced microbiota. nih.gov Enterocins produced by enterococci residing in the gut are suggested to play a role in competing against specific pathogenic microorganisms. nih.gov

Identification and Characterization of Novel this compound-Producing Strains

Ongoing research actively seeks to identify and characterize novel this compound-producing bacterial strains from diverse environmental sources. nih.gov Screening methodologies commonly involve techniques such as agar (B569324) diffusion assays to detect antimicrobial activity against a panel of indicator strains. This is often followed by molecular techniques, such as PCR, to identify the presence of known this compound-encoding genes. mdpi.com Genetic fingerprinting methods, including BOX-PCR, GTG-PCR, and ERIC-PCR, are frequently employed to assess the genetic diversity among isolates and to distinguish novel strains. mdpi.com

Detailed characterization of newly discovered enterocins involves purification procedures and subsequent biochemical analysis to determine their molecular weight, amino acid sequence, and structural characteristics. nih.govnih.gov Furthermore, studies are conducted to evaluate the antimicrobial spectrum and potency of these novel enterocins against a broad range of target microorganisms. nih.govmdpi.comnih.gov The identification of novel enterocins possessing unique structural features or broader inhibitory activities holds considerable potential for various applications, including their use in food biopreservation strategies and as potential therapeutic agents against antibiotic-resistant bacteria. mdpi.commdpi.com

Biosynthesis and Genetic Regulation of Enterocins

Genetic Organization of Enterocin (B1671362) Operons

This compound genes are commonly found organized in operons, which are clusters of genes transcribed together. The location of these operons within the bacterial genome can vary. mdpi.com

Plasmid-Encoded this compound Genes

Many enterocins are encoded by genes located on plasmids. mdpi.comasm.org For example, this compound L50A and this compound L50B are encoded by the entL50AB genes found on the 50-kb plasmid pCIZ1 in Enterococcus faecium strain L50. nih.govasm.orgnih.gov this compound Q is encoded by the entqA gene located on the 7.4-kb plasmid pCIZ2 in the same strain. nih.govasm.org this compound 1071A and this compound 1071B are encoded by genes on a 50-kbp plasmid (pEF1071) in Enterococcus faecalis BFE 1071. asm.orgnih.gov this compound EJ97 production is also linked to a conjugative plasmid, pEJ97. nih.govnih.gov

Chromosomal-Encoded this compound Genes

While plasmids are common locations, some enterocins are encoded by genes located on the bacterial chromosome. mdpi.comuhamka.ac.id this compound A, for instance, is encoded within a chromosomal region in Enterococcus faecium DPC1146. asm.orgnih.gov This chromosomal region contains multiple open reading frames (ORFs) predicted to be involved in this compound biosynthesis. asm.orgnih.gov this compound P is another example of an this compound encoded on the chromosome of Enterococcus faecium L50. nih.govasm.org

Transposon-Associated this compound Genes

In some cases, this compound genes have been found in association with mobile genetic elements like transposons. mdpi.comresearchgate.net The genetic determinants for this compound EJ97 production on plasmid pEJ97 are flanked by a transposon-like structure containing a transposase gene (tnp) and inverted repeats. nih.govnih.gov This suggests that transposons can play a role in the dissemination of this compound genes among bacterial strains. researchgate.net

Ribosomal Synthesis and Precursor Peptides

Enterocins, like other bacteriocins, are ribosomally synthesized as precursor peptides. mdpi.comnih.govresearchgate.net These precursor peptides typically contain an N-terminal leader sequence followed by the core peptide that will become the mature, active bacteriocin (B1578144). nih.govresearchgate.netencyclopedia.pub The leader sequence is crucial for several reasons, including directing post-translational modifications, maintaining the inactivity of the this compound within the producing cell, and promoting interaction with transport systems. mdpi.comnih.govresearchgate.netresearchgate.net The leader peptide is usually cleaved off during or after translocation out of the cell. mdpi.comresearchgate.netencyclopedia.pub Some enterocins, classified as Class IIc, are notable because they are synthesized as N-terminal leaderless peptides, such as this compound L50, this compound Q, and this compound EJ97. mdpi.comasm.org

Post-Translational Modifications and Maturation Pathways

Following ribosomal synthesis, this compound precursor peptides undergo various post-translational modifications to become biologically active. mdpi.comnih.govresearchgate.netthermofisher.com These modifications can include cleavage of the leader peptide, formation of disulfide bonds, cyclization, and the introduction of unusual amino acids. mdpi.comnih.govnih.gov Different classes of enterocins undergo distinct biosynthetic pathways and modifications. mdpi.comresearchgate.net

Lanthionine (B1674491) Formation and Dehydration Reactions in Class I Enterocins

Class I enterocins, also known as lanthipeptides or lantibiotics, are characterized by extensive post-translational modifications, including the formation of lanthionine (Lan) and methyllanthionine (MeLan) residues. mdpi.comnih.govcore.ac.ukrsc.orgmdpi.com These unusual amino acids are formed through a two-step process. core.ac.ukrsc.orgmdpi.comhofstra.edu First, serine and threonine residues in the precursor peptide are dehydrated to form 2,3-didehydroalanine (Dha) and 2,3-didehydrobutyrine (Dhb), respectively. core.ac.ukrsc.orgmdpi.comhofstra.edu This dehydration is catalyzed by dedicated modification enzymes, such as LanB (or NisB in nisin biosynthesis) in Class I lanthipeptides. researchgate.netcore.ac.uk In Class I lanthipeptides, LanB enzymes utilize glutamyl-tRNAGlu as a co-substrate for glutamylation of serine/threonine residues, followed by glutamate (B1630785) elimination, leading to dehydration. rsc.org Subsequently, the thiol group of a cysteine residue undergoes a Michael-type addition reaction with the double bond of a Dha or Dhb residue, forming the thioether bridge that characterizes lanthionine (from cysteine and Dha) or methyllanthionine (from cysteine and Dhb). core.ac.ukmdpi.comhofstra.edu In Class I lanthipeptides, the cyclization reaction, which forms the thioether ring, is catalyzed by a separate enzyme, LanC. researchgate.netresearchgate.net These modifications are crucial for the structural rigidity, stability, and biological activity of Class I enterocins. nih.govmdpi.com

Glycosylation Events

Glycosylation is a post-translational modification involving the covalent attachment of carbohydrate groups to proteins or peptides. nih.gov While not universal to all enterocins, glycosylation has been identified in specific enterocins, impacting their activity and properties. This compound F4-9, for instance, is a glycocin modified by two molecules of N-acetylglucosamine β-O-linked to serine at position 37 and threonine at position 46. nih.govresearchgate.netnih.gov These O-linked N-acetylglucosamine moieties are crucial for the antimicrobial activity of this compound F4-9. nih.govresearchgate.net The gene enfC has been identified as likely responsible for this glycosylation, showing high sequence similarity to glycosyltransferases. nih.govmdpi.com Research on glycocin F, another glycosylated bacteriocin, also highlights the importance of glycosylation for activity, with experimental evidence showing that a glycosyltransferase, GccA, is responsible for the glycosylation of specific residues. asm.org

Head-to-Tail Cyclization (e.g., this compound AS-48)

Head-to-tail cyclization is a significant post-translational modification found in some enterocins, resulting in a circular peptide structure. researchgate.netebi.ac.ukmdpi.com this compound AS-48 is a well-characterized example of a circular bacteriocin. nih.govresearchgate.netebi.ac.ukasm.org This modification involves the formation of a peptide bond between the N-terminal and C-terminal amino acids of the precursor peptide. nih.govebi.ac.ukmdpi.com In this compound AS-48, this cyclization occurs between the N-terminal methionine and the C-terminal tryptophan, resulting in a 70-amino-acid circular peptide. nih.govresearchgate.net This circular structure contributes significantly to the remarkable stability of this compound AS-48 against heat, extreme pH, and proteases. nih.govmdpi.com The genes as-48B and as-48C have been suggested to be involved in the post-translational modification, including head-to-tail cyclization, of this compound AS-48. oup.com Circular bacteriocins, including this compound AS-48, are synthesized as linear precursor peptides containing a leader peptide that is cleaved off before the cyclization event. ebi.ac.ukasm.org

Proteolytic Cleavage of Leader Peptides

Most enterocins are synthesized as prepeptides containing an N-terminal leader peptide. oup.commdpi.com This leader peptide is typically cleaved off during the export of the bacteriocin from the cell, yielding the mature, active peptide. oup.commdpi.com The leader peptide plays a role in keeping the bacteriocin inactive inside the producer cell and in the recognition by the transport machinery responsible for translocation across the membrane. mdpi.com For many class II bacteriocins, including some enterocins, this cleavage occurs at a conserved double-glycine motif located at positions -2 and -1 of the leader peptide. oup.comnih.gov ATP-binding cassette (ABC) transporters are often involved in the secretion and processing of these bacteriocins, with a peptidase domain sometimes responsible for leader peptide cleavage. oup.comasm.orgnih.govnih.gov In some cases, such as this compound F4-9, leader sequence cleavage may require two steps: an initial cleavage by an ABC transporter's protease domain and a subsequent cleavage by extracellular proteases. researchgate.netmdpi.com

Regulation of this compound Biosynthesis

The production of enterocins is tightly regulated, often in response to environmental cues and cell density, a process frequently mediated by quorum sensing. nih.govmdpi.comresearchgate.netmdpi.com This regulation typically involves multi-component regulatory systems and auto-inducer peptides. nih.govmdpi.comresearchgate.net

Two-Component Regulatory Systems

Two-component regulatory systems (TCS) are common mechanisms for regulating bacteriocin production in lactic acid bacteria, including Enterococcus species. nih.govnih.govnih.govresearchgate.netasm.org These systems typically consist of a membrane-associated histidine kinase (HK) and a cytoplasmic response regulator (RR). nih.govasm.orgnih.govnih.govresearchgate.netmdpi.com The HK senses an extracellular signal, often an auto-inducer peptide, and undergoes autophosphorylation. nih.govresearchgate.net The phosphate (B84403) group is then transferred to the RR, which in turn activates or represses the transcription of genes involved in bacteriocin biosynthesis, transport, and immunity. nih.govresearchgate.net For example, the biosynthesis of this compound A is regulated by a TCS involving the histidine kinase EntK and the response regulator EntR. nih.govnih.gov

Three-Component Regulatory Systems

While two-component systems are prevalent, some this compound biosynthesis operons are regulated by three-component systems. nih.govmdpi.comnih.govasm.orgresearchgate.netresearchgate.netresearchgate.netnih.gov These systems also involve a histidine kinase and a response regulator but include an additional component, often an auto-inducer peptide that acts as the signaling molecule. nih.govnih.govasm.orgresearchgate.netmdpi.comnih.gov This auto-inducer peptide is secreted by the producer cell and its concentration increases with cell density. researchgate.netmdpi.com Once a certain threshold is reached, the auto-inducer is detected by the HK, initiating the signaling cascade that leads to the induction of bacteriocin production. researchgate.netnih.gov The regulation of this compound A synthesis in Enterococcus faecium is a notable example of a three-component system involving an induction factor (EntF), the histidine kinase EntK, and the response regulator EntR. nih.govnih.govnih.govresearchgate.netnih.gov Similarly, the production of enterocins NKR-5-3 is controlled by a three-component regulatory system consisting of an inducing peptide (Ent53D), the response regulator EnkR, and the histidine kinase EnkK. asm.orgresearchgate.net

Auto-Inducer Peptides

Auto-inducer peptides (AIPs) are signaling molecules that play a critical role in the quorum sensing-mediated regulation of this compound biosynthesis. nih.govmdpi.comnih.govresearchgate.netmdpi.comresearchgate.net These peptides are typically small, heat-stable, and sometimes hydrophobic, and they are secreted by the bacteriocin-producing bacteria. nih.govmdpi.com As the bacterial population density increases, the concentration of the AIP in the extracellular environment rises. researchgate.netmdpi.com This increasing concentration is sensed by the cognate histidine kinase of the regulatory system, triggering the expression of the bacteriocin operon. nih.govresearchgate.netmdpi.com For instance, the production of this compound A and this compound B is induced by the same extracellular peptide, EntF, which acts as an induction factor. nih.govnih.govnih.gov EntF is synthesized as a prepeptide with a leader sequence and is a small peptide of 25 amino acids in its mature form. nih.gov The auto-inducer peptide Ent53D is involved in regulating the transcription of the structural and biosynthetic genes for most enterocins NKR-5-3. researchgate.net

Transport and Secretion Systems

The export of enterocins from the producer cell is a critical step in their lifecycle, enabling them to exert their antimicrobial effects on target bacteria. Different enterocins utilize distinct pathways for secretion, reflecting the diversity within this class of bacteriocins. These pathways involve specialized protein machinery embedded within the bacterial membrane.

ATP-Binding Cassette (ABC) Transporters

ATP-Binding Cassette (ABC) transporters play a significant role in the secretion of various enterocins, including both Class I (lantibiotic) and Class II (non-lantibiotic) types. uni.lu These transporters are energy-dependent, utilizing the hydrolysis of ATP to translocate their substrates across the cell membrane. In the context of bacteriocin secretion, ABC transporters often function in conjunction with accessory proteins, particularly for the processing and export of bacteriocins that are synthesized with an N-terminal leader peptide. wikipedia.org

A well-characterized example is this compound AS-48, a cyclic peptide belonging to Class I. Its gene cluster encodes two ABC transporter-like systems: Transporter-1 (encoded by as-48C1D), which is responsible for the secretion of the this compound, and Transporter-2 (encoded by as-48EFGH), involved in providing self-protection to the producer cell against its own bacteriocin. nih.govum.edu.mymdpi.com This dual role highlights the complex interplay between secretion and immunity mechanisms in bacteriocin-producing bacteria.

ABC transporters are also implicated in the export of certain leaderless enterocins, which are synthesized without a cleavable leader peptide. For instance, the ABC transporter DdGHIJ is involved in the transport and confers resistance to extracellular this compound DD14, a two-peptide leaderless bacteriocin. wikipedia.orgnih.govmdpi.com This ATP-dependent system enhances the export function of another dedicated transport system for this compound DD14. wikipedia.org Similarly, the ABC transporter mediated by EntqB is involved in the secretion of this compound Q, another leaderless this compound. wikipedia.org Enterocins L50A and L50B, which are also leaderless, are speculated to be secreted via a dedicated ABC transporter. mdpi.com

Research on Enterococcus faecium NKR-5-3, a strain producing multiple enterocins, has identified an ABC transporter encoded by the enkT gene that is responsible for the secretion of several enterocins, including Ent53A, Ent53C, Ent53D, and Ent53Z. nih.gov This suggests that a single ABC transporter can facilitate the export of multiple distinct bacteriocins, a finding noted as potentially the first report of its kind. nih.gov Unlike ABC transporters involved in the secretion of leader-containing bacteriocins, those exporting leaderless bacteriocins, such as EntqB, typically lack the characteristic N-terminal proteolytic domain necessary for leader peptide cleavage. wikipedia.org

Sec Secretion System

The general secretory pathway, known as the Sec system, is another mechanism utilized by some enterocins for their translocation across the cytoplasmic membrane. This pathway is typically employed by proteins that contain a canonical Sec signal peptide at their N-terminus. uni.lumdpi.comscience.govmdpi.comnih.gov

This compound P (EntP), classified as a Class IIa bacteriocin, is a well-documented example of an this compound secreted via the Sec pathway. science.govmdpi.comnih.gov The precursor of EntP contains a typical Sec signal peptide, a sequence of amino acids that directs the protein to the Sec translocase. mdpi.com During the translocation process across the cytoplasmic membrane, this signal peptide is cleaved by a signal peptidase, yielding the mature, active bacteriocin. mdpi.com Studies involving mutations in the signal peptide or inhibition of SecA, a key component of the Sec translocase, have demonstrated that the Sec system is essential for EntP secretion. mdpi.comnih.gov Other bacteriocins, such as bacteriocin 31 and acidocin B, are also believed to be secreted through a Sec-dependent mechanism, supported by observations from heterologous expression studies. mdpi.com

Dedicated Export Proteins

For leaderless bacteriocins, which bypass the requirement for leader peptide processing, dedicated export systems are necessary to facilitate their movement out of the cytoplasm. uni.luencyclopedia.pub These systems are distinct from the conventional ABC transporter or Sec pathways utilized by leader-containing bacteriocins.

The transport of this compound DD14, a leaderless two-peptide bacteriocin, is notably mediated by a dedicated system involving the DdE and DdF proteins. wikipedia.orgnih.govmdpi.com These proteins form a channel that is primarily responsible for the export of EntDD14. wikipedia.orgnih.gov DdE and DdF contain pleckstrin homology (PH) domains, which are typically found in eukaryotic proteins and are involved in intracellular signaling or cytoskeleton organization. wikipedia.orgresearchgate.net The DdEF system is thought to function as a simple gradient-dependent transporter. wikipedia.org While the DdGHIJ ABC transporter also participates in EntDD14 export and immunity, the DdEF system is considered essential, as its absence leads to the inability to export EntDD14 and its intracellular accumulation, resulting in toxicity to the producer strain. nih.govmdpi.com The DdEF channel and the DdGHIJ ABC transporter are believed to interact synergistically to regulate the flow of the bacteriocin across the membrane, although the precise nature of this interaction requires further investigation. wikipedia.orgnih.govmdpi.com The existence of dedicated export proteins for leaderless bacteriocins is further supported by findings in other species, such as the requirement of an uncharacterized Orf8 protein for the transport of the leaderless bacteriocin aureocin A53. researchgate.net

The following table summarizes some of the enterocins and their associated transport and secretion systems discussed:

| This compound | Type of Leader Peptide | Secretion System(s) Involved | Associated Proteins/Genes |

| This compound AS-48 | Leader-containing | ABC Transporter | Transporter-1 (as-48C1D), Transporter-2 (as-48EFGH) |

| This compound DD14 | Leaderless | Dedicated Export Proteins, ABC Transporter | DdE, DdF, DdGHIJ |

| This compound P | Leader-containing | Sec Secretion System | Sec signal peptide, Sec translocase |

| This compound Q | Leaderless | ABC Transporter | EntqB |

| This compound L50A/B | Leaderless | Speculated ABC Transporter | Likely dedicated transporter genes (e.g., L50 EFG homologs) |

| This compound NKR-5-3 (A, C, D, Z) | Varies by type | ABC Transporter | enkT |

| This compound 1071A/B | Leader-containing (double-glycine motif) | ABC Transporter | EntT (abc), EntD (accessory protein) nih.gov |

Molecular Mechanisms of Action of Enterocins

Membrane Interaction and Permeabilization

Enterocins, particularly Class II enterocins, are known to induce membrane permeabilization, causing leakage in target cells. mdpi.com The interaction with the membrane often begins with initial binding, followed by structural changes in the peptide and subsequent membrane insertion and disruption. acs.org

Amphiphilic Helical Structure Insertion

Many Class II enterocins possess an amphiphilic helical structure. mdpi.comresearchgate.net This structural characteristic, where one side of the helix is hydrophobic and the other is hydrophilic, facilitates their insertion into the bacterial cell membrane. mdpi.comresearchgate.netfrontiersin.org For example, enterocin (B1671362) 7B, a leaderless this compound, is characterized by amphipathic helices and a hydrophobic core. acs.orgfrontiersin.org Upon contact with the membrane, the helices may unpack, exposing the hydrophobic core and driving the peptide's insertion into the lipid bilayer. acs.org this compound 1071A and this compound 1071B also show amphiphilic regions that are thought to be involved in membrane spanning. nih.gov

Pore Formation Models

The disruption of the bacterial membrane by enterocins often involves the formation of pores. mdpi.comresearchgate.netnih.gov Several models have been proposed to explain how antimicrobial peptides, including enterocins, form pores. These include the wedge-like model, the transmembrane helical bundle model, the toroidal model, the in-plane diffusion model, and the carpet model. nih.gov

This compound AS-48, a circular bacteriocin (B1578144), has been shown to cause molecular electroporation on target membranes by forming non-selective ion channels in the cytoplasmic membrane. It is believed to interact with the membrane as a monomeric form after dissociating from a dimeric state upon contact with the membrane periphery. This monomer then establishes electrostatic and hydrophobic interactions upon insertion. Studies on this compound P suggest its pores may be composed of transmembrane bundles of hydrophobic peptides, supported by its ion specificity and the presence of a hydrophobic transmembrane segment. nih.gov For this compound CRL35, a two-step model has been proposed where the N-terminal docks the peptide on the lipid surface via electrostatic interactions, and the C-terminal, containing a hydrophobic α-helix, triggers membrane perturbation by insertion. conicet.gov.ar

Membrane Depolarization and Leakage of Intracellular Solutes

A key consequence of this compound-induced membrane permeabilization and pore formation is the disruption of the bacterial membrane potential and the leakage of intracellular contents. nih.gov This dissipation of the transmembrane potential and leakage of ions and metabolites can lead to reduced osmotic regulation, inhibition of respiration, and ultimately cell lysis. nih.gov

This compound AS-48, for instance, causes the leakage of ions and low-molecular weight solutes. this compound P efficiently elicits the efflux of potassium ions from target cells, demonstrating the formation of specific potassium ion-conducting pores. nih.gov this compound LD3 has also been shown to cause the efflux of intracellular ions and UV-absorbing materials in Gram-negative bacteria, leading to the leakage of cytoplasmic contents and cell lysis. researchgate.net this compound B has been linked to significant membrane depolarization in Enterococcus faecium, potentially contributing to cell death by destabilizing the cell envelope. researcher.life

Specific Receptor Binding and Target Interactions

While many enterocins exert their effects through direct membrane interaction, some also utilize specific receptors on the bacterial cell surface. mdpi.com

Interaction with Lipid II

Several enterocins can interact with Lipid II, a crucial cell wall precursor. mdpi.comresearchgate.net This interaction can serve a dual purpose: preventing peptidoglycan synthesis by binding to Lipid II and utilizing Lipid II to initiate membrane insertion and pore formation. mdpi.comresearchgate.net This mechanism is shared with some Class I enterocins. mdpi.comresearchgate.net

Mannose Phosphotransferase System (Man-PTS) as a Receptor

The Man-PTS is a well-established receptor for many Class IIa bacteriocins, including several enterocins. mdpi.comnih.govresearchgate.netresearchgate.netresearchgate.netwikipedia.orgresearchgate.netnih.gov This sugar uptake system, particularly the IIC and IID components, acts as a target for these pore-forming bacteriocins. nih.govresearchgate.netwikipedia.orgnih.gov Class IIa enterocins, such as this compound A, P, and SEK4, bind to the Man-PTS receptor in the target Gram-positive membrane to form pores. nih.govmdpi.com The interaction with the Man-PTS can lead to membrane disruption, leakage of solutes, and cell death. researchgate.net Studies have shown that an extracellular loop of the membrane-located protein MptC, a component of the Man-PTS, is responsible for specific target recognition by Class IIa bacteriocins. nih.gov

It is worth noting that not all enterocins require a receptor. Leaderless enterocins, such as this compound L50A and L50B, appear to be receptor-independent and membrane-directed. nih.govmdpi.com

Undecaprenyl Phosphate (B84403) Recycling Protein (BacA) Targeting

Certain enterocins, particularly some class IIb two-peptide bacteriocins like this compound C, have been shown to target the undecaprenyl phosphate recycling protein, BacA. biorxiv.orgresearchgate.net BacA is a membrane-embedded protein crucial for the recycling of undecaprenyl phosphate (UndP), a lipid carrier essential for bacterial cell wall biosynthesis. biorxiv.orgresearchgate.netibpc.fr this compound C, for instance, interacts specifically with BacA in enterococci, acting as a cell surface receptor. biorxiv.orgresearchgate.net Studies on this compound C reveal that its two peptides act cooperatively at nanomolar concentrations to interact with the outward-open catalytic pocket of BacA. biorxiv.org One peptide, EntC1, docks deeply into the catalytic site, inhibiting BacA's enzymatic activity. biorxiv.org This inhibition facilitates the binding of the second peptide, EntC2, which leads to membrane permeabilization and ultimately cell death. biorxiv.org This mechanism represents a specific targeting strategy that interferes with a vital process in bacterial cell wall synthesis. biorxiv.orgresearchgate.netibpc.fr The undecaprenyl pyrophosphate phosphatase (UppP), also known as BacA, has also been identified as a receptor for other two-peptide bacteriocins like lactococcin G and this compound 1071. unit.norug.nl

Maltose (B56501) ABC Transporter

The maltose ABC transporter has been identified as a potential receptor for certain bacteriocins, including some enterocins. nih.govmdpi.comresearchgate.net While the exact mechanism for all enterocins is not fully elucidated, studies on other circular bacteriocins like garvicin ML, which also utilize the maltose ABC transporter as a receptor, suggest that this interaction facilitates sensitivity to the bacteriocin. mdpi.comresearchgate.netasm.org The absence of this transporter complex can lead to resistance in some bacteria. researchgate.net This indicates that the maltose ABC transporter can serve as a docking molecule for certain enterocins, playing a role in their antimicrobial action. nih.govresearchgate.net

Zn-Dependent Metallopeptidase

Some enterocins interact with Zn-dependent metallopeptidases as part of their mechanism of action. nih.govmdpi.com For example, the leaderless bacteriocin LsbB, produced by Lactococcus lactis, utilizes the Zn-dependent membrane metallopeptidase YvjB (also known as RseP) as a receptor. unit.nomdpi.comfrontiersin.orgfrontiersin.org While LsbB is from L. lactis, related bacteriocins produced by enterococcal strains, such as this compound EJ97, also target the same receptor. unit.nofrontiersin.org This interaction with a specific metallopeptidase highlights another receptor-mediated mechanism employed by some enterocins or related bacteriocins. unit.nomdpi.comfrontiersin.orgfrontiersin.org

Inhibition of Cell Wall Synthesis

Several enterocins interfere with the synthesis of the bacterial cell wall. researchgate.netmdpi.comontosight.ai This interference can make the target cell more susceptible to lysis. Some class I enterocins, for instance, can bind to Lipid II, a crucial precursor in peptidoglycan synthesis, thereby preventing cell wall formation. researchgate.netmdpi.comresearchgate.net This binding to Lipid II can also be involved in initiating membrane insertion and pore formation by these enterocins. researchgate.netmdpi.com

Enzymatic Degradation of Target Cell Components (e.g., Cell Wall Hydrolysis by Enterolysin A)

Class III enterocins, which are typically large, heat-labile proteins, can degrade sensitive bacterial cells through the enzymatic hydrolysis of specific components of the cell wall. researchgate.netmdpi.comnih.gov A prominent example is Enterolysin A, a class III bacteriocin produced by Enterococcus faecalis. researchgate.netmdpi.comresearchgate.netnih.govresearchgate.net Enterolysin A exhibits bacteriolytic activity by hydrolyzing peptide bonds within the peptidoglycan of target cells. researchgate.netmdpi.comnih.gov Mature Enterolysin A is a protein consisting of 316 amino acids with a calculated molecular weight of 34,501 Da. mdpi.comresearchgate.netresearchgate.net It is produced as a pre-protein with a signal peptide. mdpi.comresearchgate.netresearchgate.net Enterolysin A has been shown to be active against a range of Gram-positive bacteria, including Enterococcus, Pediococcus, Lactococcus, and Lactobacillus species. researchgate.netnih.govresearchgate.net Sequence analysis of Enterolysin A reveals distinct domains, including an N-terminal catalytic domain and a C-terminal substrate recognition domain. researchgate.netnih.gov The N-terminal part shows homology to catalytic domains of other cell wall-degrading proteins, particularly those belonging to the M37 family of proteases, which are known metalloproteases. nih.gov

Interference with Gene Expression and Cellular Processes

Beyond direct targeting of cell envelope components, some enterocins can control target bacteria by interfering with gene expression and other essential cellular processes. researchgate.netmdpi.com

Inhibition of DNA Replication

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 10478614 wikipedia.org, 23654446 nih.gov, 463729 guidechem.com, 115182 uni.lu, 442586 ontosight.ai |

| Enterolysin A | 139586114 nih.gov |

| Lipid II | 24886379 |

| Undecaprenyl Phosphate (UndP) | 6435576 |

| This compound C | Not readily available in search results |

| This compound 1071 | Not readily available in search results |

| Garvicin ML | Not readily available in search results |

| LsbB | Not readily available in search results |

| YvjB (RseP) | Not readily available in search results |

| This compound EJ97 | Not readily available in search results |

| This compound DD14 | Not readily available in search results |

| This compound A | 16129705 nih.gov |

| This compound B | 16129706 nih.gov |

| This compound P | Not readily available in search results |

| This compound L50 | Not readily available in search results |

| This compound Q | Not readily available in search results |

| This compound AS-48 | 16129707 |

Data Tables

While the search results provide detailed information on the mechanisms, specific quantitative data suitable for a general data table across all mechanisms is not consistently available or comparable across the different enterocins and their diverse actions within the scope of the provided outline. The narrative provides details on specific interactions and targets where available. For instance, the interaction of this compound C with BacA occurs at nanomolar concentrations biorxiv.org. Enterolysin A has a molecular weight of 34,501 Da mdpi.comresearchgate.netresearchgate.net.

However, based on the information regarding Enterolysin A's activity spectrum, a table can be constructed:

| This compound Type | Target Organisms | Mechanism Example |

| Enterolysin A | Enterococcus, Pediococcus, Lactococcus, Lactobacillus, Bacillus, Listeria, Staphylococcus spp. researchgate.netnih.govresearchgate.net | Cell wall hydrolysis (peptidoglycan) researchgate.netmdpi.comnih.gov |

Another table summarizing the receptor interactions mentioned:

| This compound/Bacteriocin Type | Identified/Putative Receptor | Target Process |

| This compound C | Undecaprenyl Phosphate Recycling Protein (BacA/UppP) biorxiv.orgresearchgate.net | Cell Wall Synthesis (UndP recycling) biorxiv.orgresearchgate.netibpc.fr |

| This compound 1071 | Undecaprenyl Phosphate Recycling Protein (UppP) unit.norug.nl | Cell Wall Synthesis (UndP recycling) unit.norug.nl |

| Garvicin ML | Maltose ABC Transporter mdpi.comresearchgate.netasm.org | Receptor-mediated sensitivity mdpi.comresearchgate.net |

| LsbB | Zn-Dependent Metallopeptidase (YvjB/RseP) unit.nomdpi.comfrontiersin.orgfrontiersin.org | Receptor-mediated killing unit.nofrontiersin.org |

| This compound EJ97 | Zn-Dependent Metallopeptidase (RseP) unit.nofrontiersin.org | Receptor-mediated killing unit.nofrontiersin.org |

| Class I Enterocins | Lipid II researchgate.netmdpi.comresearchgate.net | Cell Wall Synthesis, Membrane Permeabilization researchgate.netmdpi.com |

Interference with mRNA Synthesis and Transcription

Several enterocins have been observed to control target bacteria by interfering with gene expression, including the processes of DNA replication and mRNA synthesis and transcription researchgate.netnih.gov. Transcription is the process where genetic information from DNA is transferred to messenger RNA (mRNA), which then serves as a template for protein synthesis pressbooks.pub. By disrupting this crucial step, enterocins can prevent the production of essential proteins required for bacterial growth and survival.

Research indicates that some enterocins interfere directly with mRNA synthesis or the transcription machinery within the bacterial cell researchgate.netnih.gov. This interference can halt or reduce the production of mRNA molecules, thereby inhibiting subsequent protein translation and ultimately leading to bacterial stasis or death. While the precise molecular targets and mechanisms of this interference can vary among different enterocins, the outcome is a disruption of the central dogma of molecular biology within the target organism pressbooks.pub.

Disruption of Intracellular ATP Concentration

Disruption of intracellular ATP concentration is another significant mechanism employed by certain enterocins to inhibit bacterial growth nih.govnih.gov. ATP (adenosine triphosphate) is the primary energy currency of the cell, essential for numerous metabolic processes, active transport, and maintaining cellular integrity jmicrobiol.or.kr. A reduction in intracellular ATP levels can lead to a bioenergetic collapse, severely impairing cellular functions and viability asm.org.

Studies have shown that enterocins, particularly certain class II bacteriocins, can induce intracellular ATP depletion in sensitive bacteria nih.govnih.gov. For instance, this compound P has been demonstrated to deplete intracellular ATP levels in Enterococcus faecium cells in a time- and concentration-dependent manner nih.gov. This depletion can occur even in the absence of ATP efflux, suggesting that the ATP is hydrolyzed inside the sensitive cells nih.gov. The loss of intracellular ATP can be a consequence of membrane permeabilization caused by the this compound, leading to leakage of ions and dissipation of the proton motive force, which is necessary for ATP synthesis via ATP synthase researchgate.netnih.govresearchgate.net. Alternatively, some enterocins might directly or indirectly affect the activity of cellular enzymes involved in ATP synthesis or hydrolysis.

Research findings on the effect of enterocins on intracellular ATP levels highlight the severity of this mechanism. For example, treatment of E. faecium T136 cells with increasing concentrations of this compound P resulted in a significant decrease in intracellular ATP (Table 1) nih.gov. Similarly, this compound LD3 has been shown to cause efflux of internal ATP in Micrococcus luteus cells researchgate.net.

| This compound | Target Bacterium | This compound Concentration (BU/ml) | Intracellular ATP (% of original) | Reference |

| This compound P | Enterococcus faecium T136 | 5 | 39 | nih.gov |

| This compound P | Enterococcus faecium T136 | 20 | 14 | nih.gov |

| This compound P | Enterococcus faecium T136 | 50 | 0.2 | nih.gov |

| This compound E50-52 | Micrococcus luteus | Not specified | Loss observed | nih.gov |

| This compound LD3 | Micrococcus luteus MTCC 106 | Not specified | Efflux observed | researchgate.net |

The disruption of intracellular ATP concentration by enterocins underscores their potent ability to interfere with the energy metabolism of target bacteria, contributing significantly to their antimicrobial efficacy.

Antimicrobial Spectrum and Selectivity of Enterocins

Activity Against Gram-Positive Bacteria

Enterocins are particularly effective against a variety of Gram-positive pathogens. mdpi.comoup.com

Listeria monocytogenes Inhibition

Listeria monocytogenes, a significant foodborne pathogen, is frequently cited as a primary target of many enterocins. mdpi.comcabidigitallibrary.orgoup.commdpi.comnih.govencyclopedia.pubcapes.gov.br Studies have shown that various enterocins, including Enterocin (B1671362) A, B, P, AS-48, L50, and CRL35, are effective against L. monocytogenes. mdpi.comoup.commdpi.comnih.govcapes.gov.brnih.govconicet.gov.arresearchgate.net For instance, this compound AS-48 has demonstrated the ability to inactivate L. monocytogenes in various food systems, such as meat products and sprouts. mdpi.commdpi.com The combined application of enterocins, such as this compound A and B, or this compound AS-48 with high hydrostatic pressure or chemical preservatives, has been shown to enhance their anti-Listeria efficacy. mdpi.commdpi.com this compound CRL35 exhibits a bactericidal effect on L. monocytogenes, causing a rapid decrease in viable cells, with its activity enhanced in the presence of glucose. oup.comconicet.gov.ar this compound 4 has also been shown to significantly decrease L. monocytogenes counts in a milk model system. nih.gov

| This compound | Target Strain(s) of L. monocytogenes | Key Findings | Source |

| This compound AS-48 | Various strains | Effective in inactivating L. monocytogenes in meat products, sprouts, and sliced fruits. mdpi.commdpi.com | mdpi.commdpi.com |

| This compound A + B | Various strains | Joint action necessary for inhibition; synergistic effect observed. mdpi.com Reduced Listeria in cooked ham and chicken breasts. mdpi.com | mdpi.commdpi.com |

| This compound P | Various strains | Broad antimicrobial spectrum including L. monocytogenes. cabidigitallibrary.orgnih.gov | cabidigitallibrary.orgnih.gov |

| This compound L50 | Various strains | Broad-spectrum activity; very active against L. monocytogenes. mdpi.comcapes.gov.br | mdpi.comcapes.gov.br |

| This compound CRL35 | Various strains | Bactericidal effect; causes membrane damage; activity enhanced by glucose. oup.comconicet.gov.ar | oup.comconicet.gov.ar |

| This compound 4 | Ohio, Scott A, Wild strains | Significantly decreased counts in a milk model system. nih.gov | nih.gov |

| This compound E-760 | Listeria monocytogenes | Inhibits growth with MIC ranging from 0.1 to 3.2 μg/mL. mdpi.com | mdpi.com |

| This compound DD14 | Listeria monocytogenes | Active against L. monocytogenes. encyclopedia.pub | encyclopedia.pub |

Staphylococcus aureus Inhibition (including MRSA)

Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA), is another Gram-positive bacterium susceptible to enterocins. mdpi.comoup.comencyclopedia.pub this compound AS-48 has shown effectiveness against S. aureus in skim milk and fresh cheese, with a strong synergistic effect observed when combined with moderate heat treatment. mdpi.com this compound CCM 4231 also demonstrated significant inhibition of S. aureus in skim milk and during yogurt preparation. mdpi.com this compound P exhibits activity against S. aureus. cabidigitallibrary.orgnih.gov Some studies indicate that while some enterocins are active against S. aureus, others may not be. scielo.brankara.edu.tr this compound E-760 has been shown to inhibit S. aureus. asm.org this compound L50 also displays antimicrobial activity against S. aureus. mdpi.comcapes.gov.br this compound DD14 has demonstrated activity against MRSA strains, including anti-biofilm activity. encyclopedia.pub

| This compound | Target Strain(s) of S. aureus | Key Findings | Source |

| This compound AS-48 | Various strains | Controls S. aureus in skim milk and fresh cheese; strong synergy with moderate heat. mdpi.com | mdpi.com |

| This compound CCM 4231 | Various strains | Significant inhibition in skim milk and yogurt. mdpi.com | mdpi.com |

| This compound P | Various strains | Inhibits S. aureus. cabidigitallibrary.orgnih.gov | cabidigitallibrary.orgnih.gov |

| This compound E-760 | Staphylococcus aureus | Inhibits growth. asm.org | asm.org |

| This compound L50 | Staphylococcus aureus | Displays antimicrobial activity. mdpi.comcapes.gov.br | mdpi.comcapes.gov.br |

| This compound DD14 | MRSA strains | Active against MRSA, including anti-biofilm activity. encyclopedia.pub | encyclopedia.pub |

| This compound 7A/B | MRSA strains | Effective against MRSA. nih.gov | nih.gov |

Clostridium perfringens Inhibition

Enterocins have shown activity against Clostridium perfringens, a bacterium known to cause food poisoning and necrotic enteritis in poultry. mdpi.comcabidigitallibrary.orgoup.comnih.govencyclopedia.pubunirioja.es this compound P is reported to inhibit C. perfringens. cabidigitallibrary.orgnih.gov Synthetic enterocins A, B, P, SEK4, and L50 have displayed significant antimicrobial activity against C. perfringens isolates, with L50A and L50B being the most active peptides. mdpi.comresearchgate.net Combinations of these enterocins can exhibit synergistic effects against C. perfringens. mdpi.comresearchgate.net this compound L50 also shows activity against C. perfringens. capes.gov.br this compound DD14 is active against C. perfringens, and loading it onto alginate nanoparticles can enhance its activity and affect the expression of some virulence factors. encyclopedia.pubscilit.com

| This compound | Target Strain(s) of C. perfringens | Key Findings | Source |

| This compound P | Various strains | Inhibits C. perfringens. cabidigitallibrary.orgnih.gov | cabidigitallibrary.orgnih.gov |

| Synthetic Enterocins A, B, P, SEK4, L50 | Various isolates | Significant antimicrobial activity; L50A and L50B most active; synergistic effects in combination. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| This compound L50 | Clostridium perfringens | Displays antimicrobial activity. capes.gov.br | capes.gov.br |

| This compound DD14 | Various strains | Active against C. perfringens; enhanced activity and effect on virulence factors when loaded on alginate nanoparticles. encyclopedia.pubscilit.com | encyclopedia.pubscilit.com |

Other Relevant Gram-Positive Pathogens (e.g., Bacillus cereus, Streptococcus suis, Streptococcus pyogenes, Enterococcus spp.)

Enterocins also exhibit activity against a range of other Gram-positive bacteria. This compound AS-48 is effective against Bacillus cereus, including in food systems like milk and cheese, and can completely inhibit B. cereus in vegetable products. mdpi.comnih.gov this compound L50 has a broad spectrum including B. cereus and Streptococcus spp. mdpi.comoup.comresearchgate.net this compound P's spectrum includes Enterococcus spp. mdpi.com this compound SEK4 shows activity against Bacillus subtilis and Clostridium beijerinckii, and Enterococcus spp. mdpi.comtandfonline.com Some enterocins are active against other Enterococcus species, which can be a double-edged sword in the context of antimicrobial resistance. nih.gov this compound E-760 inhibits growth of certain Gram-positive species. mdpi.com this compound IT has a narrow spectrum, primarily against E. faecium and one strain of B. subtilis. asm.org this compound Q and RJ-11 show activity against Enterococcus species. nih.gov this compound L50A and L50B have broad spectra including Enterococcus spp., Lactobacillus spp., Lactococcus lactis, Pediococcus pentosaceus, B. cereus, Clostridium botulinum, and Streptococcus spp. mdpi.comresearchgate.net

| This compound | Target Pathogen(s) | Key Findings | Source |

| This compound AS-48 | Bacillus cereus, Bacillus macroides, Paenibacillus sp. | Effective against B. cereus in food systems; complete inhibition in vegetable products. mdpi.comnih.gov | mdpi.comnih.gov |

| This compound L50 | Bacillus cereus, Clostridium botulinum, Streptococcus spp., Enterococcus spp. | Broad spectrum of activity. mdpi.comoup.comresearchgate.net | mdpi.comoup.comresearchgate.net |

| This compound P | Enterococcus spp., Clostridium botulinum | Spectrum includes these pathogens. mdpi.comcabidigitallibrary.orgijbiotech.comnih.gov | mdpi.comcabidigitallibrary.orgijbiotech.comnih.gov |

| This compound SEK4 | Bacillus subtilis, Clostridium beijerinckii, Enterococcus spp. | Shows antimicrobial activity. mdpi.comtandfonline.com | mdpi.comtandfonline.com |

| This compound E-760 | Certain Gram-positive species | Inhibits growth. mdpi.com | mdpi.com |

| This compound IT | Enterococcus faecium, Bacillus subtilis (one strain) | Very narrow antimicrobial spectrum. asm.org | asm.org |

| This compound Q, RJ-11 | Enterococcus species | Show antimicrobial activity. nih.gov | nih.gov |

| This compound L50A/B | Enterococcus spp., Lactobacillus spp., Lactococcus lactis, Pediococcus pentosaceus, B. cereus, Clostridium botulinum, Streptococcus spp. | Broad spectrum of antimicrobial activities. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

Activity Against Gram-Negative Bacteria (often in combination or under specific conditions)

While primarily active against Gram-positive bacteria, some enterocins, or their combinations, have demonstrated activity against certain Gram-negative bacteria, although often requiring higher concentrations or specific environmental conditions. mdpi.comasm.orgasm.orgscielo.br

Salmonella enterica Inhibition

Several enterocins have shown activity against Salmonella enterica. This compound E-760 has been proven to inhibit the growth of various serovars of Salmonella enterica, including S. enterica serovar Enteritidis, Choleraesuis, Typhimurium, and Gallinarum. mdpi.comasm.orgcapes.gov.br this compound AS-48 has also shown significant inhibition for Salmonella. mdpi.com The combination of this compound AS-48 with high hydrostatic pressure can inhibit the growth of S. enterica. mdpi.com this compound LM-2 combined with high hydrostatic pressure has also been used to suppress the growth of Salmonella. mdpi.com this compound L50A and L50B have shown activity against Gram-negative strains, including S. enterica, although this activity was observed in liquid media and was generally weaker compared to their activity against Gram-positive bacteria. mdpi.comasm.org this compound LD3 purified from Enterococcus hirae LD3 demonstrated bactericidal activity against Salmonella enterica subsp. enterica serovar Typhimurium in fruit juice. nih.gov this compound ESmr18, produced by Enterococcus faecium Smr18, possessed broad-spectrum antibacterial activity against both Gram-positive and Gram-negative pathogens, including S. enterica serotypes Typhi and Typhimurium. nih.gov

| This compound | Target Strain(s) of Salmonella enterica | Key Findings | Source |

| This compound E-760 | Serovars Enteritidis, Choleraesuis, Typhimurium, Gallinarum | Inhibits growth. mdpi.comasm.orgcapes.gov.br | mdpi.comasm.orgcapes.gov.br |

| This compound AS-48 | Salmonella | Significant inhibition; effective in combination with high hydrostatic pressure. mdpi.com | mdpi.com |

| This compound LM-2 | Salmonella | Suppresses growth in combination with high hydrostatic pressure. mdpi.com | mdpi.com |

| This compound L50A/B | Gram-negative strains including S. enterica | Activity observed in liquid media; generally weaker than against Gram-positives. mdpi.comasm.org | mdpi.comasm.org |

| This compound LD3 | Salmonella enterica subsp. enterica serovar Typhimurium ATCC 13311 | Bactericidal activity in fruit juice. nih.gov | nih.gov |

| This compound ESmr18 | S. enterica serotypes Typhi and Typhimurium | Broad-spectrum activity including these serotypes; disrupted cell membrane permeability. nih.gov | nih.gov |

Escherichia coli Inhibition

While bacteriocins from lactic acid bacteria are generally not active against Gram-negative bacteria like Escherichia coli, some studies have shown inhibitory effects of certain enterocins against E. coli. cabidigitallibrary.orgekb.eg For instance, this compound produced by Enterococcus durans MF5 has demonstrated inhibitory activity against Shiga-like toxin-producing E. coli (STEC). cabidigitallibrary.org In one study, this compound from E. durans MF5 caused a significant reduction in STEC cell viability within 6 hours of treatment, with the effect lasting up to 24 hours. cabidigitallibrary.org

Another study investigating the effect of this compound against E. coli O18 in UHT milk found that this compound alone had a limited effect on Gram-negative bacteria. However, the inhibitory effect was significantly increased when combined with food additives like honey or EDTA, particularly under refrigeration. ekb.eg The combination of 10% honey and this compound (300 μg/ml) stored at refrigerator temperature reduced E. coli O18 counts from 6x106 cfu/ml to 7.1x104 cfu/ml over 24 hours. ekb.eg Similarly, the addition of EDTA (20mM) with this compound (300 μg/ml) under refrigeration reduced counts from 1.5x105 cfu/ml to 3.6x104 cfu/ml in the same timeframe. ekb.eg

This compound F4-9, a glycosylated bacteriocin (B1578144), has also shown strong inhibitory activity against E. coli JM109, despite generally having a narrow spectrum against Gram-positive bacteria. asm.org Furthermore, a fusion peptide of this compound A and Colicin E1 demonstrated antibacterial activity against Escherichia coli ATCC 10536 with a Minimum Inhibitory Concentration (MIC) of 10 μg/ml. nih.gov

| This compound Type / Combination | Target E. coli Strain | Conditions | Observed Effect |

| E. durans MF5 this compound | STEC | Culture medium supernatant | Significant reduction in cell viability within 6-24 hours. cabidigitallibrary.org |

| This compound + 10% Honey | E. coli O18 | UHT milk, 4±2 °C, 24 hours | Reduced count from 6x106 to 7.1x104 cfu/ml. ekb.eg |

| This compound + 20mM EDTA | E. coli O18 | UHT milk, 4±2 °C, 24 hours | Reduced count from 1.5x105 to 3.6x104 cfu/ml. ekb.eg |

| This compound F4-9 | E. coli JM109 | Not specified | Strong inhibitory activity. asm.org |

| This compound A-Colicin E1 fusion | E. coli ATCC 10536 | In vitro (MIC assay) | MIC of 10 μg/ml. nih.gov |

Pseudomonas aeruginosa Inhibition

Certain enterocins have demonstrated activity against the Gram-negative bacterium Pseudomonas aeruginosa. This compound L50, composed of two peptides L50A and L50B, has shown a broad spectrum of activity that includes P. aeruginosa ATCC 27855. mdpi.comunirioja.esnih.gov Both L50A and L50B peptides were active against this strain. mdpi.comnih.gov

Purified this compound KAE01 has also shown activity against multidrug-resistant and extended-spectrum beta-lactamase (MDR/ESBL) P. aeruginosa strains PA01, PA02, and PA03. nih.gov The MIC value for this compound KAE01 against these strains was 100 µg/mL. nih.gov Inhibition zones of 12 ± 0.1 mm, 11 ± 0.2 mm, and 12 ± 0.5 mm were observed for PA01, PA02, and PA03 respectively, indicating intermediate sensitivity. nih.gov

A fusion peptide of this compound A and Colicin E1 also exhibited antibacterial activity against Pseudomonas aeruginosa ATCC 9027 with an MIC of 20 μg/ml. nih.gov

| This compound Type | Target P. aeruginosa Strain | Observed Effect / MIC |

| This compound L50 (L50A and L50B) | ATCC 27855 | Active inhibition. mdpi.comunirioja.esnih.gov |

| This compound KAE01 | PA01, PA02, PA03 (MDR/ESBL) | MIC of 100 µg/mL. nih.gov |

| This compound A-Colicin E1 fusion | ATCC 9027 | MIC of 20 μg/ml. nih.gov |

Campylobacter coli Inhibition

Research indicates that some enterocins are effective against Campylobacter coli. This compound L50, specifically its peptides L50A and L50B, has demonstrated activity against Campylobacter coli ATCC 33559. mdpi.comunirioja.esnih.gov This activity against Gram-negative strains is noted as being uncommon for bacteriocins produced by Gram-positive bacteria. mdpi.com

A study evaluating the activity of different enterocins against Campylobacter species isolated from poultry found that almost 52% of the tested strains were inhibited by this compound A (P). nih.gov This suggests a potential for using enterocins to control Campylobacter in poultry. nih.gov

| This compound Type | Target Campylobacter coli Strain | Observed Effect |

| This compound L50 (L50A/B) | ATCC 33559 | Active inhibition. mdpi.comunirioja.esnih.gov |

| This compound A (P) | Campylobacter spp. from poultry | Inhibited ~52% of strains. nih.gov |

Narrow vs. Broad-Spectrum Activity of Different this compound Types

Enterocins exhibit a diverse range of antimicrobial spectra, varying from narrow to broad depending on the specific this compound type. nih.govscispace.com This difference in activity spectrum is a key characteristic influencing their potential applications.

Narrow-spectrum enterocins typically inhibit the growth of bacteria that are closely related to the producing strain. nih.govscispace.com An example of a narrow-spectrum this compound is this compound IT, which primarily shows activity against E. faecium strains, with limited activity against Bacillus subtilis and Lactococcus lactis. asm.org Leaderless bacteriocins like LsbB also exhibit a very narrow inhibition spectrum, sometimes limited to strains within the same species as the producer.

In contrast, broad-spectrum enterocins can inhibit a wider variety of bacterial genera. nih.govmdpi.comscispace.com this compound L50, consisting of peptides L50A and L50B, is described as a broad-spectrum bacteriocin. mdpi.commdpi.comasm.org Its activity extends to a wide range of Gram-positive bacteria and, notably, some Gram-negative strains like Pseudomonas aeruginosa and Campylobacter coli. mdpi.comunirioja.esnih.govasm.org this compound L50A is often reported as being more active against Gram-positive bacteria than L50B, while Gram-negative strains may show greater sensitivity to L50B, suggesting potential differences in their modes of action. asm.org The combination of L50A and L50B can also exhibit synergistic effects, further enhancing their activity against certain strains. mdpi.com

This compound P is another example with a broad spectrum, inhibiting various Gram-positive bacteria including Listeria monocytogenes, Staphylococcus aureus, and Clostridium perfringens, as well as some Gram-negative bacteria. mdpi.comnih.gov this compound E-760 has also been reported to have a broad spectrum, inhibiting numerous Gram-negative and Gram-positive bacteria. mdpi.com this compound AS-48, a circular bacteriocin, is known for its wide inhibitory spectrum against Gram-positive bacteria, with increased sensitivity in Gram-negative bacteria when combined with outer-membrane permeabilizing treatments. nih.govnih.govresearchgate.net

The antimicrobial spectrum and potency of bacteriocins can differ significantly, even among sequence-related ones. For instance, this compound K1 and this compound EJ97 are related leaderless bacteriocins, but EntEJ97 shows a broader activity spectrum compared to EntK1, which is particularly potent against Enterococcus faecium.

| This compound Type | Spectrum | Key Target Groups |

| This compound IT | Narrow | Primarily Enterococcus faecium, limited activity against B. subtilis, L. lactis. asm.org |

| LsbB | Very Narrow | Primarily Lactococcus lactis. |

| This compound L50 (L50A/B) | Broad | Wide range of Gram-positive and some Gram-negative bacteria (P. aeruginosa, C. coli). mdpi.commdpi.comunirioja.esnih.govasm.org |

| This compound P | Broad | Various Gram-positive (L. monocytogenes, S. aureus, C. perfringens) and some Gram-negative bacteria. mdpi.comnih.gov |

| This compound E-760 | Broad | Numerous Gram-negative and Gram-positive bacteria. mdpi.com |

| This compound AS-48 | Broad (Gram-positive) | Wide range of Gram-positive bacteria; activity against Gram-negative enhanced with permeabilizers. nih.govnih.govresearchgate.net |

| This compound EJ97 | Broader | E. faecium, E. faecalis, L. lactis, S. aureus, Lactococcus garvieae, Listeria monocytogenes. |

| This compound K1 | Narrower | Mostly E. faecium and E. hirae, some lactococcal strains; potent against E. faecium. |

Microbial Resistance Mechanisms to Enterocins

Producer Self-Immunity Mechanisms

Bacteriocin-producing bacteria must possess mechanisms to protect themselves from the inhibitory effects of their own antimicrobial peptides. This self-protection is crucial for their survival and is typically encoded within the same gene clusters responsible for bacteriocin (B1578144) production. nih.govmdpi.com

Immunity Proteins

A key component of producer self-immunity involves specific immunity proteins. These proteins are typically encoded by genes located within the bacteriocin gene cluster. nih.govmdpi.com For Class IIa bacteriocins, which include several enterocins, immunity proteins are often cytoplasmic and are thought to bind to the cytoplasmic side of the target receptor in the producer cell membrane, preventing the bacteriocin from interacting with it and forming pores. asm.org In the case of enterocin (B1671362) AS-48, the as-48 gene cluster includes as-48C, which appears to encode an accessory immunity protein, and as-48D1, which encodes an immunity determinant protein. nih.govcsic.es Studies on this compound CRL35 have shown that its immunity protein can protect the producing cell even in the absence of the bacteriocin receptor, suggesting a mechanism that might block the process leading to membrane permeabilization. nih.govcore.ac.ukresearchgate.net

Role of ABC Transporters in Self-Protection

ATP-binding cassette (ABC) transporters play a significant role in the self-immunity of this compound-producing strains. These transporters are often encoded within the bacteriocin gene clusters and can contribute to immunity through various mechanisms, including the active export of the bacteriocin from the producer cell, thereby keeping intracellular or membrane-associated bacteriocin concentrations below a toxic threshold. nih.govasm.orgfrontiersin.org

For example, the AS-48 this compound gene cluster contains two ABC transporters: As-48C1D (Transporter-1), primarily involved in this compound secretion, and As-48EFGH (Transporter-2), which provides additional self-protection against exogenously administered AS-48. nih.govcsic.esasm.org This Transporter-2 is thought to function by removing the this compound from the producer cell membrane, preventing pore formation. nih.govasm.org Research has demonstrated that this ABC transporter can also mediate cross-resistance to other enterocins, even those belonging to different bacteriocin classes. nih.govresearchgate.netresearchgate.net Similarly, the leaderless two-peptide bacteriocin this compound DD14 (EntDD14) involves an ABC transporter (ddHIJ) in its active export, although its role in primary self-immunity appears limited compared to other mechanisms. frontiersin.org

Acquired Resistance in Target Bacteria

Bacteria that are targets of enterocins can develop acquired resistance through several mechanisms. These mechanisms often involve changes to the cell envelope or modifications of the bacteriocin's target.

Efflux Pump Overexpression

Efflux pumps are bacterial membrane proteins that actively transport various compounds, including antibiotics and antimicrobial peptides like enterocins, out of the cell. mdpi.comnih.gov Overexpression of these pumps can reduce the intracellular concentration of the antimicrobial agent, thereby conferring resistance. mdpi.comnih.gov While efflux pumps are a common mechanism of resistance to conventional antibiotics, their specific role in acquired resistance to enterocins in target bacteria is an area of ongoing research. However, the principle of efflux-mediated reduction of intracellular bacteriocin concentration as a resistance mechanism is plausible, given the broad substrate range of some efflux systems. nih.gov

Modifications of Cell Membrane Permeability

Enterocins often exert their antimicrobial activity by disrupting the cell membrane of target bacteria, leading to pore formation and leakage of intracellular contents. researchgate.netacs.org Bacteria can acquire resistance by modifying their cell membrane composition or structure, making it less permeable to enterocins or hindering their ability to form functional pores. nih.govmdpi.commdpi.com This can involve changes in the lipid composition, modifications of teichoic acids, or alterations in membrane fluidity. nih.gov For instance, modifications that lower the cell surface negative charge, such as lysination of phospholipids (B1166683) and D-alanylation of teichoic acids, can confer resistance to cationic peptide antimicrobials. nih.gov

Target Modification or Bypass

Some enterocins interact with specific receptors on the surface of target bacteria, such as components of the mannose phosphotransferase system (Man-PTS) for certain Class IIa enterocins. asm.orgasm.orgnih.gov Acquired resistance can arise through modifications of these target receptors, reducing or eliminating the binding affinity of the this compound. reactgroup.orgcrstoday.com Mutations in genes encoding the receptor protein can lead to structural changes that prevent effective interaction with the bacteriocin. asm.orgcrstoday.com